2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
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Overview
Description
2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. The diketone used in this case would be 4-methoxy-2-methylacetophenone.
Acylation: The pyrazole derivative is then acylated using acetic anhydride to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, catalysts) would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The pyrazole ring can be reduced to a pyrazoline ring using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(1-(4-Hydroxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid.
Reduction: 2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazoline-4-yl)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly for conditions involving inflammation and pain.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins. Additionally, it may interact with receptors in the nervous system to exert analgesic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methylphenylboronic acid: Similar in structure but lacks the pyrazole ring.
4-Methoxy-2-methylphenylacetic acid: Similar but without the pyrazole ring and additional methyl groups.
2-Methoxy-5-(phenylamino)methylphenol: Contains a methoxy group and a phenylamino group but differs in the core structure.
Uniqueness
2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is unique due to the presence of both the pyrazole ring and the acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H18N2O3 |
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Molecular Weight |
274.31 g/mol |
IUPAC Name |
2-[1-(4-methoxy-2-methylphenyl)-3,5-dimethylpyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C15H18N2O3/c1-9-7-12(20-4)5-6-14(9)17-11(3)13(8-15(18)19)10(2)16-17/h5-7H,8H2,1-4H3,(H,18,19) |
InChI Key |
MLROIFMJAKSXLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N2C(=C(C(=N2)C)CC(=O)O)C |
Origin of Product |
United States |
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